molecular formula C14H12ClFN2O B11525856 2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide

2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11525856
M. Wt: 278.71 g/mol
InChI Key: YUAJCSVZQIHMDJ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group, a fluorophenyl group, and two methyl groups attached to the pyridine ring

Preparation Methods

The synthesis of 2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide typically involves the reaction of 2-chloro-4,6-dimethylpyridine-3-carboxylic acid with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .

Chemical Reactions Analysis

2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Scientific Research Applications

2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C14H12ClFN2O

Molecular Weight

278.71 g/mol

IUPAC Name

2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C14H12ClFN2O/c1-8-6-9(2)17-13(15)12(8)14(19)18-11-5-3-4-10(16)7-11/h3-7H,1-2H3,(H,18,19)

InChI Key

YUAJCSVZQIHMDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC(=CC=C2)F)Cl)C

solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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